N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine
Brand Name: Vulcanchem
CAS No.: 88484-70-2
VCID: VC17291954
InChI: InChI=1S/C22H32N2/c1-4-5-6-7-8-9-10-11-14-17-24(3)22-18-19(2)23-21-16-13-12-15-20(21)22/h4,12-13,15-16,18H,1,5-11,14,17H2,2-3H3
SMILES:
Molecular Formula: C22H32N2
Molecular Weight: 324.5 g/mol

N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine

CAS No.: 88484-70-2

Cat. No.: VC17291954

Molecular Formula: C22H32N2

Molecular Weight: 324.5 g/mol

* For research use only. Not for human or veterinary use.

N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine - 88484-70-2

Specification

CAS No. 88484-70-2
Molecular Formula C22H32N2
Molecular Weight 324.5 g/mol
IUPAC Name N,2-dimethyl-N-undec-10-enylquinolin-4-amine
Standard InChI InChI=1S/C22H32N2/c1-4-5-6-7-8-9-10-11-14-17-24(3)22-18-19(2)23-21-16-13-12-15-20(21)22/h4,12-13,15-16,18H,1,5-11,14,17H2,2-3H3
Standard InChI Key QYOUWWFSOXKEKG-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2C(=C1)N(C)CCCCCCCCCC=C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N,2-Dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine (molecular formula: C₂₂H₃₁N₂) consists of a quinoline backbone substituted with a methyl group at the 2-position and an undec-10-en-1-yl chain at the 4-amino group. The undecenyl chain introduces unsaturation at the 10-position, which may influence the compound’s conformational flexibility and intermolecular interactions .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC₂₂H₃₁N₂
Molecular Weight329.5 g/mol (calculated)
IUPAC NameN,2-Dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine
SMILES NotationCC1=NC2=CC=CC=C2C(=C1)N(C)C=CCCCCCCCC=C

Synthetic Approaches

General Strategies

The synthesis of N,2-Dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine likely involves:

  • Quinoline Core Formation: Skraup or Doebner-von Miller reactions to construct the quinoline backbone .

  • Substituent Introduction:

    • Methylation at the 2-position using methylating agents (e.g., CH₃I).

    • Alkylation of the 4-amino group with undec-10-en-1-yl bromide under basic conditions.

Table 2: Hypothetical Synthetic Pathway

StepReactionReagents/ConditionsYield*
1Quinoline synthesisGlycerol, H₂SO₄, aniline derivative60–70%
22-MethylationCH₃I, K₂CO₃, DMF85%
34-Amino alkylationUndec-10-en-1-yl bromide, Et₃N50–60%

*Yields estimated from analogous reactions .

Challenges and Optimization

  • Regioselectivity: Ensuring methylation occurs exclusively at the 2-position requires careful control of reaction conditions .

  • Steric Hindrance: The bulky undecenyl chain may reduce alkylation efficiency, necessitating excess reagent or prolonged reaction times .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the undecenyl chain; sparingly soluble in polar solvents (e.g., water) but miscible with organic solvents like dichloromethane .

  • Stability: Susceptible to oxidation at the vinyl group; storage under inert atmosphere recommended .

Computational Predictions

  • LogP (Octanol-Water): Estimated at 5.2 using the XLogP3 algorithm , indicating high lipophilicity.

  • pKa: The quinoline nitrogen is weakly basic (predicted pKa ≈ 4.5) .

Future Research Directions

  • Synthetic Optimization: Develop catalytic methods to improve alkylation yields.

  • Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro.

  • Material Applications: Explore copolymerization with vinyl monomers.

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